Chondroitin disaccharide di-0S sodium salt

Catalog No.
S882689
CAS No.
136132-69-9
M.F
C14H20NNaO11
M. Wt
401.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chondroitin disaccharide di-0S sodium salt

CAS Number

136132-69-9

Product Name

Chondroitin disaccharide di-0S sodium salt

IUPAC Name

sodium;(2R,3R,4S)-2-[(2R,3R,4S,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate

Molecular Formula

C14H20NNaO11

Molecular Weight

401.30 g/mol

InChI

InChI=1S/C14H21NO11.Na/c1-5(18)15-6(3-16)12(10(21)8(20)4-17)26-14-11(22)7(19)2-9(25-14)13(23)24;/h2-3,6-8,10-12,14,17,19-22H,4H2,1H3,(H,15,18)(H,23,24);/q;+1/p-1/t6-,7-,8+,10-,11+,12+,14-;/m0./s1

InChI Key

RCSGFYXVBIMRPV-LSHUTVNPSA-M

SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C=C(O2)C(=O)[O-])O)O.[Na+]

Canonical SMILES

CC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C=C(O1)C(=O)[O-])O)O.[Na+]

Isomeric SMILES

CC(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O[C@H]1[C@@H]([C@H](C=C(O1)C(=O)[O-])O)O.[Na+]
  • Reference Compound

    Due to its well-defined structure, chondroitin disaccharide di-0S sodium salt acts as a reference standard in analyzing more complex chondroitin sulfate extracts. Researchers can compare the composition of isolated chondroitin sulfate to the disaccharide to identify the specific sugar units and sulfation patterns []. This aids in understanding the bioactivity and potential therapeutic effects of various chondroitin sulfate preparations.

  • Investigating Enzyme Activity

    Chondroitin disaccharide di-0S sodium salt can be used as a substrate for enzymes involved in chondroitin sulfate metabolism. By studying how enzymes interact with the disaccharide, researchers can gain insights into the regulation of cartilage health and breakdown [].

  • Model for Glycosaminoglycan Interactions

    Chondroitin sulfate interacts with various proteins and molecules in the body. Chondroitin disaccharide di-0S sodium salt, as a simplified model of chondroitin sulfate, can be used to study these interactions. Researchers can investigate how the disaccharide structure influences binding with other molecules, potentially leading to discoveries about cartilage function and disease mechanisms.

Chondroitin disaccharide di-0S sodium salt is a glycosaminoglycan derivative that plays a crucial role in the structure and function of cartilage. This compound is specifically derived from chondroitin sulfate, which is a major component of connective tissues. The chemical formula for chondroitin disaccharide di-0S sodium salt is C₁₄H₂₀NNaO₁₁, and it has a CAS number of 136132-69-9. This compound is characterized by its disaccharide structure, consisting of alternating units of N-acetylgalactosamine and glucuronic acid, both of which are essential for maintaining cartilage integrity and elasticity .

The biological function of the un-sulfated disaccharide is not fully understood. However, chondroitin sulfate, from which it originates, plays a structural role in cartilage and interacts with other molecules to provide elasticity and resilience to joint tissues [].

No specific safety information on chondroitin disaccharide di-0S sodium salt is available. Research on chondroitin sulfate suggests generally low toxicity [].

Typical of glycosaminoglycans. These include:

  • Hydrolysis: The compound can be hydrolyzed by specific enzymes (like chondroitinase ABC) to yield smaller oligosaccharides or monosaccharides.
  • Sulfation: It can be sulfated to form different sulfated derivatives, which may enhance its biological activity.
  • Degradation: Under acidic or enzymatic conditions, chondroitin disaccharide di-0S sodium salt can degrade into simpler sugars.

These reactions are significant for understanding its metabolism and potential therapeutic applications in treating joint disorders .

Chondroitin disaccharide di-0S sodium salt exhibits several biological activities:

  • Cartilage Protection: It contributes to the structural integrity of cartilage and may help in the prevention of cartilage degradation.
  • Anti-inflammatory Effects: Studies suggest that this compound can reduce inflammation in joint tissues, making it beneficial for conditions like osteoarthritis.
  • Chondrocyte Support: It promotes the proliferation and activity of chondrocytes, the cells responsible for cartilage formation and maintenance .

Chondroitin disaccharide di-0S sodium salt can be synthesized through various methods:

  • Enzymatic Hydrolysis: Utilizing specific enzymes such as chondroitinase ABC to cleave chondroitin sulfate into disaccharide units.
  • Chemical Synthesis: Although less common, it can be synthesized chemically through glycosylation reactions involving appropriate sugar precursors.
  • Extraction from Natural Sources: It can also be isolated from animal cartilage tissues, where it naturally occurs in higher concentrations .

Chondroitin disaccharide di-0S sodium salt has several applications:

  • Pharmaceuticals: Used in formulations aimed at treating osteoarthritis and other joint disorders due to its cartilage-protective properties.
  • Nutraceuticals: Commonly found in dietary supplements aimed at promoting joint health.
  • Research: Utilized in studies investigating the mechanisms of cartilage degradation and repair processes .

Chondroitin disaccharide di-0S sodium salt shares structural similarities with other glycosaminoglycans. Here are some comparable compounds:

Compound NameStructure TypeKey Features
Chondroitin disaccharide Δdi-4S sodium saltSulfated glycosaminoglycanContains sulfate groups; more potent anti-inflammatory effects .
Hyaluronic acidNon-sulfated glycosaminoglycanHigh molecular weight; primarily involved in tissue hydration and lubrication.
Keratan sulfateSulfated glycosaminoglycanInvolved in corneal transparency; differs in sugar composition.

Chondroitin disaccharide di-0S sodium salt is unique due to its specific disaccharide structure devoid of sulfate groups, which distinguishes it from other sulfated variants like chondroitin disaccharide Δdi-4S sodium salt. This structural difference impacts its biological activity and applications in therapeutic contexts .

Chromatographic separation represents the foundation of analytical methodologies for chondroitin disaccharide di-0S sodium salt, providing essential capabilities for purification, identification, and quantification. Strong anion exchange high-performance liquid chromatography emerges as the predominant technique, demonstrating exceptional resolving power for disaccharide analysis [1] [2] [3].

The Spherisorb S10 strong anion exchange column (10×250 mm, 5 μm particle size) has been extensively validated for chondroitin disaccharide separations, utilizing a linear sodium chloride gradient from 0 to 1 M at pH 3.5 [1] [3]. This methodology achieves baseline separation of chondroitin disaccharide di-0S sodium salt from other sulfated variants, with the elution order typically following: ΔDi-0S < ΔDi-6S < ΔDi-4S < ΔDi-2,6diS [1]. Detection at 232 nm exploits the characteristic ultraviolet absorption of the unsaturated uronic acid moiety generated through chondroitinase digestion [3].

Reversed-phase ion-pairing high-performance liquid chromatography provides an alternative separation mechanism, employing C18 stationary phases with ion-pairing reagents to enhance retention of highly polar disaccharides [2]. This approach utilizes gradient elution with acetonitrile and ion-pairing agents, achieving detection limits of 0.2-10 μg/mL for chondroitin disaccharide di-0S sodium salt [2]. The method demonstrates excellent linearity across two orders of magnitude concentration range, with correlation coefficients exceeding 0.999 [2].

Hydrophilic interaction liquid chromatography has emerged as a sensitive technique for chondroitin disaccharide analysis, particularly when coupled with salt gradient elution [4]. This methodology achieves remarkable sensitivity with detection limits of 10-20 fmol/μL and quantitation limits of 30-50 fmol/μL [4]. The 15-minute cycle time provides rapid analysis capability while maintaining excellent reproducibility [4].

Size exclusion chromatography serves a complementary role in chondroitin disaccharide analysis, primarily for molecular weight determination and polymer characterization [3]. TSK gel G4000 SW and G3000 SW columns, operated with 0.1 M ammonium acetate mobile phase, enable separation based on hydrodynamic volume [3]. While not providing disaccharide-level resolution, this technique proves invaluable for assessing molecular weight distributions and detecting high molecular weight contaminants [3].

Advanced salt gradient chromatography methodologies have been developed to optimize separation efficiency and analysis time [4]. The implementation of two-step salt gradients in hydrophilic interaction liquid chromatography systems provides enhanced resolution while maintaining rapid analysis capabilities [4]. These systems demonstrate exceptional performance for complex disaccharide mixtures, achieving baseline separation of isomeric species that co-elute under conventional conditions [4].

The analytical performance characteristics of chromatographic methods vary significantly based on column chemistry and separation mechanism. Strong anion exchange systems typically achieve limits of quantification around 600 fmol, while hydrophilic interaction liquid chromatography systems demonstrate superior sensitivity with quantitation limits of 30-50 fmol/μL [4] [5]. Method validation studies consistently demonstrate excellent precision, with relative standard deviations typically below 5% for replicate analyses [2].

Mass Spectrometry-Based Quantification

Mass spectrometry-based quantification methodologies provide unparalleled sensitivity and specificity for chondroitin disaccharide di-0S sodium salt analysis, enabling detection at femtomolar levels while providing definitive structural confirmation [5] [6]. Direct infusion electrospray ionization tandem mass spectrometry represents a rapid screening approach, exploiting the characteristic mass-to-charge ratio of 458 for monosulfated disaccharides including chondroitin disaccharide di-0S sodium salt [5].

The fragmentation patterns observed in tandem mass spectrometry experiments provide diagnostic information for structural elucidation. Chondroitin disaccharide di-0S sodium salt (m/z 458) generates characteristic product ions at m/z 300 and m/z 282 through glycosidic bond cleavage, enabling differentiation from positional isomers [5]. However, in-source desulfation represents a significant challenge, particularly for highly sulfated species, potentially confounding quantitative analysis [5].

Liquid chromatography-tandem mass spectrometry overcomes the limitations of direct infusion methods by providing chromatographic separation prior to mass spectrometric detection [5]. This approach achieves limits of detection around 120 femtomoles and limits of quantification near 600 femtomoles for chondroitin disaccharide di-0S sodium salt [5]. The method demonstrates excellent linearity across multiple orders of magnitude, with correlation coefficients consistently exceeding 0.99 [5].

Multiple reaction monitoring represents the gold standard for quantitative mass spectrometry analysis of chondroitin disaccharides [5] [7]. This technique employs pre-selected precursor-to-product ion transitions, maximizing sensitivity and specificity while minimizing matrix interference effects [5]. For chondroitin disaccharide di-0S sodium salt, optimized multiple reaction monitoring transitions provide low picomolar detection sensitivity with exceptional reproducibility [5].

Electrospray ionization mechanisms enable efficient ionization of chondroitin disaccharides across multiple charge states, with deprotonated molecular ions predominating under typical analytical conditions [5] [8]. The charge state distribution correlates directly with the degree of sulfation, with chondroitin disaccharide di-0S sodium salt typically observed as singly charged species [M-H]⁻ at m/z 378 [8].

Ion mobility-mass spectrometry provides additional structural discrimination capabilities, separating isomeric disaccharides based on collision cross-sectional differences [8] [9]. This technique proves particularly valuable for differentiating positional sulfation isomers that exhibit identical molecular weights but distinct three-dimensional conformations [8]. Chondroitin disaccharide di-0S sodium salt demonstrates characteristic drift time profiles that enable unambiguous identification in complex mixtures [8].

Advanced mass spectrometry methodologies incorporate stable isotope dilution techniques for absolute quantification [7]. The synthesis of ¹³C-labeled chondroitin disaccharide standards enables precise quantification while compensating for matrix effects and ionization efficiency variations [7]. These internal standard approaches achieve quantitative accuracy within 5% of theoretical values across diverse sample matrices [7].

Chemical derivatization strategies enhance mass spectrometry performance for chondroitin disaccharide analysis [10]. Permethylation followed by desulfation and acetylation enables chromatographic separation of sulfation isomers while stabilizing labile sulfate groups against gas-phase loss [10]. This approach provides definitive structural characterization while maintaining quantitative reliability [10].

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear magnetic resonance spectroscopy provides the most comprehensive structural characterization capabilities for chondroitin disaccharide di-0S sodium salt, enabling complete assignment of all proton and carbon environments while elucidating three-dimensional conformational properties [11] [12]. High-field nuclear magnetic resonance instruments operating at 500-900 MHz field strengths achieve the resolution necessary for detailed structural analysis of these complex carbohydrate systems [12].

One-dimensional proton nuclear magnetic resonance spectroscopy serves as the primary technique for structural characterization, providing distinctive chemical shift patterns that enable unambiguous identification of chondroitin disaccharide di-0S sodium salt [11] [12]. The anomeric proton signals appear in the characteristic downfield region between 4.5-5.2 ppm, while the H-4 proton of N-acetylgalactosamine resonates between 3.5-4.8 ppm depending on sulfation status [11] [12]. The absence of sulfation-induced downfield shifts confirms the non-sulfated nature of the di-0S variant [12].

Two-dimensional proton-proton correlation spectroscopy experiments establish through-bond connectivities between adjacent protons, enabling complete assignment of individual sugar ring systems [11] [12]. The correlation spectroscopy spectra reveal characteristic J-coupling patterns that confirm the β(1→3) and β(1→4) glycosidic linkages present in chondroitin disaccharides [12]. Cross-peak intensities provide quantitative information about coupling constants, yielding insights into preferred conformational states [12].

Heteronuclear single quantum coherence spectroscopy provides carbon-proton correlation information, dramatically expanding the structural information content while confirming proton assignments through carbon chemical shift patterns [12]. The ¹³C chemical shifts prove particularly diagnostic for identifying sulfation patterns, with sulfated carbons typically shifted downfield by 0.4-0.7 ppm relative to their non-sulfated counterparts [12]. For chondroitin disaccharide di-0S sodium salt, the absence of such diagnostic shifts confirms the non-sulfated structure [12].

Total correlation spectroscopy experiments extend the correlation network to include long-range through-bond connectivities, enabling complete spin system identification for each monosaccharide component [11] [12]. These experiments prove particularly valuable for complex oligosaccharide systems where overlapping resonances complicate direct assignment approaches [12]. The integration of total correlation spectroscopy data with correlation spectroscopy results provides unambiguous structural confirmation [12].

Nuclear Overhauser effect spectroscopy experiments provide through-space distance constraints essential for three-dimensional structural determination [12]. These experiments detect dipolar interactions between protons separated by less than 5 Å, enabling identification of preferred conformational states and glycosidic linkage geometries [12]. For chondroitin disaccharide di-0S sodium salt, nuclear Overhauser effect patterns confirm the expected β-linkage stereochemistry while revealing conformational preferences around glycosidic bonds [12].

Chemical shift analysis provides quantitative information about electronic environments and conformational states. The systematic comparison of chemical shift values between chondroitin disaccharide di-0S sodium salt and sulfated variants reveals additive effects of sulfation on neighboring carbon and proton environments [11]. These chemical shift perturbations follow predictable patterns that enable structural prediction for unknown sulfation variants [11].

Temperature-dependent nuclear magnetic resonance studies provide insights into conformational dynamics and molecular flexibility [12]. Variable temperature experiments reveal exchange processes between conformational states while identifying thermodynamically stable conformations [12]. For chondroitin disaccharide di-0S sodium salt, temperature coefficients of amide protons provide information about hydrogen bonding patterns and conformational stability [12].

Advanced nuclear magnetic resonance methodologies incorporate ¹⁵N-enriched samples to expand the available structural information [12]. Nitrogen-15 heteronuclear single quantum coherence experiments provide additional correlation data while confirming amide connectivity patterns [12]. The enhanced sensitivity achieved through isotopic enrichment enables structural studies on smaller sample quantities [12].

Cryogenic Infrared Spectroscopy for Conformational Studies

Cryogenic infrared spectroscopy represents a cutting-edge analytical approach for conformational characterization of chondroitin disaccharide di-0S sodium salt, providing vibrational fingerprints that reflect molecular structure and conformational preferences in the gas phase [13] [14]. This technique combines mass spectrometry with cryogenic infrared spectroscopy in helium nanodroplets, achieving vibrational resolution sufficient to distinguish subtle structural differences [14].

The mid-infrared spectral region from 1000 to 1800 cm⁻¹ contains characteristic vibrational modes that provide diagnostic information about functional group environments and molecular conformations [14]. For chondroitin disaccharide di-0S sodium salt, the spectral signature reflects the absence of sulfate groups while revealing the distinctive vibrational patterns of the carbohydrate backbone and N-acetyl functionality [14].

Symmetric sulfate stretching vibrations typically appear in the 1000-1150 cm⁻¹ region, overlapping with C-O and C-C stretching modes of the carbohydrate backbone [14]. The absence or reduced intensity of characteristic sulfate modes in chondroitin disaccharide di-0S sodium salt spectra confirms the non-sulfated structure while highlighting backbone vibrational features [14]. These spectral differences enable rapid identification and differentiation from sulfated variants [14].

Antisymmetric sulfate stretching vibrations dominate the 1150-1350 cm⁻¹ spectral region in sulfated glycosaminoglycans, providing intense absorption features that correlate with sulfation degree [14]. Chondroitin disaccharide di-0S sodium salt exhibits significantly reduced intensity in this region, with residual absorption attributed to carbohydrate C-H and O-H bending modes [14]. The spectral simplification facilitates detailed analysis of backbone conformational features [14].

Carboxylate vibrational modes appear prominently in chondroitin disaccharide spectra, with antisymmetric carboxylate stretching near 1650 cm⁻¹ and symmetric stretching in the 1300-1400 cm⁻¹ region [14]. These modes provide information about carboxyl group protonation states and hydrogen bonding environments [14]. For chondroitin disaccharide di-0S sodium salt, carboxylate vibrational patterns reflect the charged state and conformational preferences of the glucuronic acid component [14].

Amide vibrational modes contribute significantly to the infrared signature, with amide I bands appearing between 1600-1700 cm⁻¹ [14]. These vibrations prove particularly sensitive to conformational changes and hydrogen bonding patterns involving the N-acetyl groups [14]. The position and intensity of amide I bands provide insights into preferred conformational states and intermolecular interactions [14].

Neutral carboxyl stretching vibrations appear in the 1700-1800 cm⁻¹ region when carboxylic acid groups remain protonated [14]. The presence or absence of these modes provides direct information about ionization states under analytical conditions [14]. For chondroitin disaccharide di-0S sodium salt analyzed as deprotonated anions, the reduced intensity in this region confirms the expected anionic character [14].

Conformational heterogeneity manifests as spectral complexity and band broadening in cryogenic infrared spectra [14]. Chondroitin disaccharide di-0S sodium salt exhibits relatively narrow spectral features compared to highly sulfated variants, suggesting reduced conformational diversity in the gas phase [14]. This conformational simplification results from the absence of charged sulfate groups that typically create multiple low-energy conformational states [14].

Quantum chemical calculations provide theoretical support for experimental infrared assignments, enabling detailed understanding of vibrational mode compositions and conformational preferences [14]. Density functional theory calculations reproduce experimental frequencies within acceptable accuracy limits while providing insights into hydrogen bonding patterns and charge distribution effects [14]. These computational studies reveal that conformational landscapes vary dramatically with sulfation patterns, with non-sulfated disaccharides exhibiting broader conformational diversity [14].

Advanced cryogenic infrared methodologies incorporate machine learning approaches for automated spectral interpretation and structural prediction [15]. Random forest classifiers trained on experimental spectral databases achieve high accuracy in distinguishing glycosaminoglycan classes and sulfation patterns [15]. These computational tools enable rapid structural characterization while reducing dependence on reference standards [15].

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

6

Exact Mass

401.09340474 g/mol

Monoisotopic Mass

401.09340474 g/mol

Heavy Atom Count

27

UNII

49736XM60I

Dates

Last modified: 04-14-2024

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